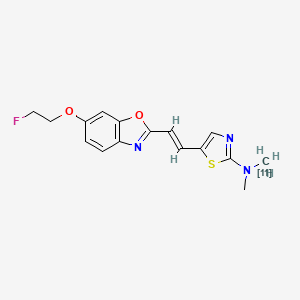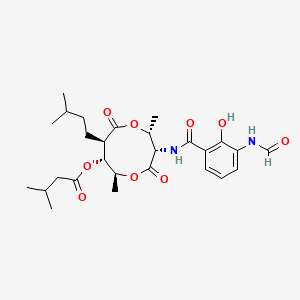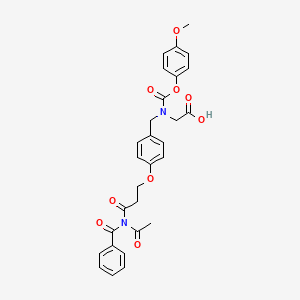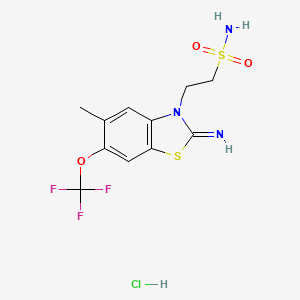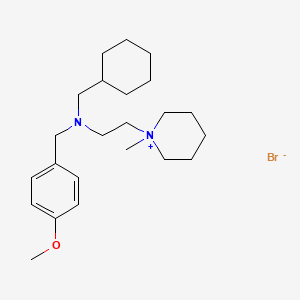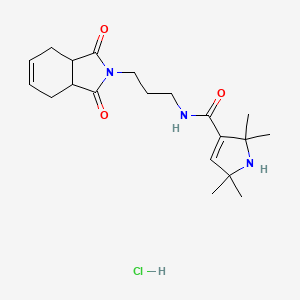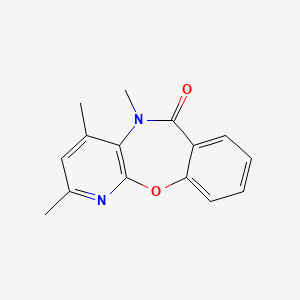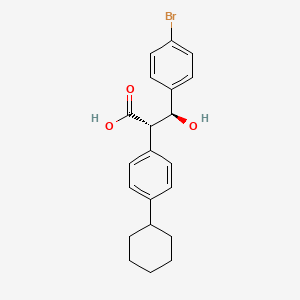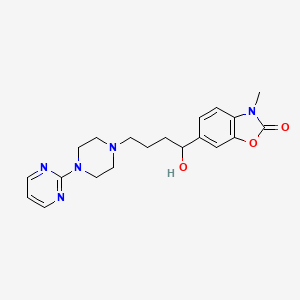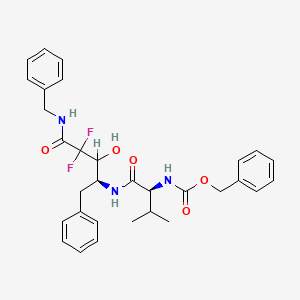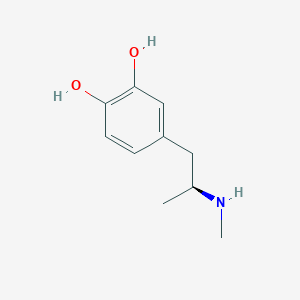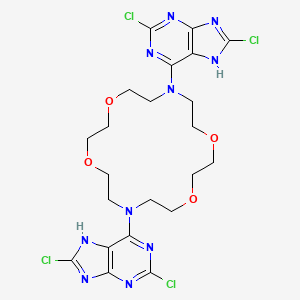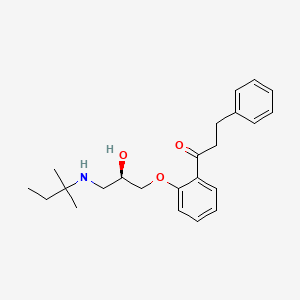
Diprafenone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprafenone, ®-, is a class Ic antiarrhythmic agent closely related to propafenone. It is known for its sodium channel-blocking activity and beta-adrenergic receptor-blocking properties. This compound is used primarily in the treatment of cardiac arrhythmias, where it helps to stabilize the cardiac rhythm by inhibiting abnormal electrical activity in the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diprafenone, ®-, is synthesized through a series of chemical reactions starting from propafenoneThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Diprafenone, ®-, involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Diprafenone, ®-, undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Diprafenone, ®-, include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Solvents: Methanol, ethanol, dichloromethane
- Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Diprafenone, ®-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of sodium channel blockers and beta-adrenergic receptor blockers.
Biology: Investigated for its effects on cellular electrophysiology and ion channel function.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating cardiac arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and related pharmaceutical compounds
Mechanism of Action
Diprafenone, ®-, exerts its effects by blocking sodium channels and beta-adrenergic receptors in cardiac cells. This dual action helps to stabilize the cardiac rhythm by reducing the likelihood of abnormal electrical activity. The compound binds to the sodium channels, preventing the influx of sodium ions, which is essential for the initiation and propagation of action potentials. Additionally, it blocks beta-adrenergic receptors, reducing the effects of sympathetic stimulation on the heart .
Comparison with Similar Compounds
Diprafenone, ®-, is structurally similar to other class Ic antiarrhythmic agents, such as:
Propafenone: Shares a similar mechanism of action but differs in its pharmacokinetic properties and side effect profile.
Flecainide: Another class Ic agent with similar sodium channel-blocking activity but lacks beta-adrenergic receptor-blocking properties.
Encainide: Similar in its sodium channel-blocking activity but has a different chemical structure and pharmacological profile
Diprafenone, ®-, is unique in its combination of sodium channel-blocking and beta-adrenergic receptor-blocking activities, making it a valuable compound in the treatment of cardiac arrhythmias .
Properties
CAS No. |
107300-60-7 |
|---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m1/s1 |
InChI Key |
VDKMYSMWQCFYBQ-LJQANCHMSA-N |
Isomeric SMILES |
CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


